2-(Heptadecylsulfanyl)ethan-1-ol
Description
2-(Heptadecylsulfanyl)ethan-1-ol is a thioether alcohol characterized by a linear heptadecyl (C17) chain attached via a sulfanyl group (-S-) to an ethanol backbone. This structure confers significant hydrophobicity due to the long alkyl chain and moderate polarity from the thioether and hydroxyl groups. The compound is likely to exhibit surfactant properties, acting as a nonionic surfactant or lubricant in industrial applications. Thioethers, compared to ethers or esters, are less common in commercial formulations but offer unique advantages in chemical stability and lipophilicity.
Properties
CAS No. |
58840-38-3 |
|---|---|
Molecular Formula |
C19H40OS |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
2-heptadecylsulfanylethanol |
InChI |
InChI=1S/C19H40OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20/h20H,2-19H2,1H3 |
InChI Key |
BDDHDZSKNQFGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCSCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadecylsulfanyl)ethan-1-ol typically involves the reaction of heptadecyl mercaptan (C17H35SH) with ethylene oxide (C2H4O). The reaction proceeds under basic conditions, often using a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Heptadecylsulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Heptadecylsulfanyl)acetaldehyde or 2-(Heptadecylsulfanyl)acetic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding alkane, 2-(Heptadecylsulfanyl)ethane, by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed to replace the hydroxyl group with halides.
Major Products Formed
Oxidation: 2-(Heptadecylsulfanyl)acetaldehyde, 2-(Heptadecylsulfanyl)acetic acid
Reduction: 2-(Heptadecylsulfanyl)ethane
Substitution: 2-(Heptadecylsulfanyl)ethyl chloride, 2-(Heptadecylsulfanyl)ethyl bromide
Scientific Research Applications
2-(Heptadecylsulfanyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature, which allows it to stabilize emulsions and disperse hydrophobic substances in aqueous solutions.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers, as its long hydrophobic chain can mimic the lipid environment of cell membranes.
Industry: this compound is used in the formulation of personal care products, such as shampoos and lotions, where it acts as an emulsifier and conditioning agent.
Mechanism of Action
The mechanism of action of 2-(Heptadecylsulfanyl)ethan-1-ol is primarily attributed to its amphiphilic nature. The hydrophobic heptadecyl chain interacts with lipid bilayers, while the hydrophilic hydroxyl group interacts with aqueous environments. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
The following analysis compares 2-(heptadecylsulfanyl)ethan-1-ol with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues
2.1.1 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
- Functional Groups : Ether (-O-) and hydroxyl (-OH) groups.
- Substituent: Branched alkylphenol (tetramethylbutyl) linked via ethoxy chains.
- Key Properties: High purity (100% concentration), indicating use as a surfactant or emulsifier . Ether groups enhance water solubility compared to thioethers but reduce thermal stability. Branched alkyl chains improve solubility in nonpolar solvents.
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol
- Functional Groups : Aromatic bromine (Br), methoxy (-OCH₃), and hydroxyl (-OH).
- Substituent : Brominated methoxyphenyl group.
- Key Properties :
Physicochemical Properties
Key Observations :
- The thioether group in this compound enhances lipophilicity compared to ether-based analogs, making it more suitable for nonpolar environments (e.g., lubricants).
- The linear C17 chain increases hydrophobicity relative to branched alkylphenols (e.g., tetramethylbutyl in ), reducing water solubility but improving film-forming capabilities.
- Brominated aryl alcohols (e.g., ) exhibit distinct reactivity (e.g., electrophilic substitution) compared to aliphatic thioethers, which are more stable under oxidative conditions.
Stability and Reactivity
- Thioethers are less prone to hydrolysis than ethers but can oxidize to sulfoxides or sulfones.
- Ether-based surfactants (e.g., ) degrade more readily under acidic conditions, limiting their use in harsh environments.
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